Journal Name:Petroleum Science and Technology
Journal ISSN:1091-6466
IF:1.695
Journal Website:http://www.tandf.co.uk/journals/lpet
Year of Origin:1997
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:308
Publishing Cycle:Monthly
OA or Not:Not
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-07 , DOI: 10.1021/acs.langmuir.3c00876
Graphene foams (GFs) prepared via a hydrothermal method can be vacuum-dried directly without the need for freezing by adding naphthalene to the graphene hydrogels. By optimizing the GF preparation process, it is also possible to adjust the GF’s dielectric properties by varying the amount of naphthalene added. Based on the comparison results, it was observed that controlling the addition of naphthalene could also modify the internal structure of GF and effectively regulate its dielectric properties. GF-80, synthesized with 80 g of naphthalene, exhibited exceptional microwave absorption (MA) performance. At a mass content of only 2% and a matching thickness of 3.38 mm, a minimum reflection loss (RLmin) of −55.89 dB was achieved. Moreover, GF-80, with a thickness of 2.31 mm, was shown to achieve a bandwidth of RL less than −10 dB across 6.88 GHz.
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-11 , DOI: 10.1021/acs.langmuir.3c01098
Electrowetting-on-dielectric (EWOD) technology has been considered as a promising candidate for digital microfluidic (DMF) applications due to its outstanding flexibility and integrability. The dielectric layer with a hydrophobic surface is the key element of an EWOD device, determining its driving voltage, reliability, and lifetime. Hereby, inspired by the ionic-liquid-filled structuring polymer with high capacitance independent on thickness, namely ion gel (IG), we develop a polymer (P)-ion gel-amorphous fluoropolymer, namely, PIGAF, composite film as a replaceable hydrophobic dielectric layer for fabrication of a high-efficiency and stable EWOD-DMF device at relatively low voltage. The results show that the proposed EWOD devices using the PIGAF-based dielectric layer can achieve a large contact angle (θ) change of ∼50° and excellent reversibility with a contact angle hysteresis of ≤5° at a relatively low voltage of 30 Vrms. More importantly, the EWOD actuation voltage did not change obviously with the PIGAF film thickness in the range of several to tens of microns, enabling the thickness of the film to be adjusted according to the demand within a certain range while keeping the actuation voltage low. An EWOD-DMF device can be prepared by simply stacking a PIGAF film onto a PCB board, demonstrating stable droplet actuation (motion) at 30 Vrms and 1 kHz as well as a maximum moving velocity of 69 mm/s at 140 Vrms and 1 kHz. The PIGAF film was highly stable and reliable, maintaining excellent EWOD performance after multiple droplet manipulations (≥50 cycles) or long-term storage of 1 year. The proposed EWOD-DMF device has been demonstrated for digital chemical reactions and biomedical sensing applications.
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-05 , DOI: 10.1021/acs.langmuir.3c01124
Superhydrophobic surfaces with microstructures and multifunctionality have attracted intense research interest. Herein, a multiscale microflower structured surface (MMSS) was successfully fabricated by electrostatic air spray. To systematically study the preparation process, the influences of different electrostatic voltages, solution ratios, soaking time, spray distances, and spray time on surface morphology and hydrophobicity were analyzed. The surface has good superhydrophobic properties with a water contact angle of 162.3°, which allows the surface to be self-cleaning and antifouling. The surface hydrophobicity can be maintained after various mechanical and chemical damages. To overcome the limitation that existing droplet manipulation relies on special materials and surfaces, a new and universal droplet transport method is presented to successfully perform nondestructive droplet manipulations, which relies on external forces and droplet deformation to drive droplets. Therefore, this paper represents a different approach from previous studies of superhydrophobic surfaces and provides a new way to achieve dynamic droplet manipulations. These results indicate that the multifunctional MMSS will be widely used in industrial droplet transportation and self-cleaning applications.
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-27 , DOI: 10.1021/acs.langmuir.3c01383
Slippery surfaces with outstanding slippery performances have shown application prospects in various fields, including anti-icing, antifouling, droplet transportation, and fog collection. However, practical application of the existing slippery surfaces is limited by lubricating oil loss, low water-slippery ability, low surface robustness, complex processes, and high costs. To overcome these limitations, we propose a facile, low-cost method to create a solid-like slippery Al surface (SSS-Al) by mixing hydrophobic nano-ceramic coating, silicone oil, and nano-SiO2, which shows excellent comprehensive performance. The SSS-Al shows exceptional water-slippery ability with a sliding angle of 5° and antifouling ability. Durability and chemical stability tests confirm the high surface durability and chemical stability of SSS-Al. Furthermore, SSS-Al exhibits anti-icing performance, fog collection ability, and electrochemical corrosion resistance, as well as demonstrates remarkable application prospects in important fields such as aerospace and shipbuilding.
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-26 , DOI: 10.1021/acs.langmuir.3c00674
Thin transition metal carbides (TMCs) garnered significant attention in recent years due to their attractive combination of mechanical and electrical properties with chemical and thermal stability. On the other hand, a complete picture of how defects affect the physical properties and application potential of this emerging class of materials is lacking. Here, we present an atomic-resolution study of defects on thin crystals of molybdenum carbide (α-Mo2C) grown via chemical vapor deposition (CVD) by way of conductive atomic force microscopy (C-AFM) measurements under ambient conditions. Defects are characterized based on the type (enhancement/attenuation) and spatial extent (compact/extended) of the effect they have on the conductivity landscape of the crystal surfaces. Ab initio calculations performed by way of density functional theory (DFT) are employed to gather clues about the identity of the defects.
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-26 , DOI: 10.1021/acs.langmuir.3c01100
We report a systematic study of the gelation behavior of nBA gelators in xylene, with odd and even n-methylene spacers between the amide groups (n = 5–10) and 17 carbons at each end. The melting temperatures (Tm0) of nBA gels are obtained from fitting our DSCN(T) model to the experimental DSC data. The found Tm0 of nBA gels is about 35 °C lower than Tm0 of the pure nBA gelators. This is reasonably well explained by a simple model combining theories of Flory–Huggins and Gibbs free energy of melting (FHM model). We attribute this depression to an increase in entropy upon melting of the gel due to mixing with the solvent. The odd–even alternation in Tm0 of nBA gels, which was also found for the nBA gelators, indicates that the solid structures inside the gels are somewhat similar. This was studied using XRD: similar 00l reflections were found in the XRD patterns of all nBA gels and their nBA gelators. For even nBA gels, the same reflections in the 19–25° (2θ) region confirm that the sheetlike supramolecular structure of the gels is analogous to the lamellar structure of the solid gelators. For odd nBA gels, a slight difference in the reflections around 20–25° (2θ) implies a somewhat different side-by-side packing of odd nBA gels compared to the solid state. This variation is found for all the odd gels, and indeed, they show distinctly different morphologies compared to the even nBA gels. The possible effect of this on the rheological properties is discussed using some inspiration from the Halpin–Tsai model for composites where nBA gels are considered to be analogous to composite materials. The change of the storage modulus (G′) with the shape factor of woven fibers and sheets in nBA gels (20 wt %) indicates that a rheological odd–even effect might indeed be present.
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-25 , DOI: 10.1021/acs.langmuir.3c00971
It is desirable to improve the methanol oxidation ability of heterojunction catalysts because of their potential in the field of electrocatalysis. In this article, we have integrated CuO/Co3O4 heterojunction with porphyrin (TCPP) for TCPP/Cu2Co1. The results demonstrate that the specific surface area and electrochemical active surface area (ECSA) are enhanced, and the unblocked separation and transfer of photogenerated charges are guaranteed by the matched band energy of CuO, Co3O4, and TCPP. As such, the photocatalytic methanol oxidation reaction (MOR) performance and stability of TCPP/Cu2Co1 are significantly enhanced compared with those of Cu2Co1. This study provides a promising pathway for the design of MOR catalysts with high MOR activity.
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-24 , DOI: 10.1021/acs.langmuir.3c01411
Thin water films that form by the adhesion and condensation of air moisture on minerals can initiate phase transformation reactions with broad implications in nature and technology. We here show important effects of water film coverages on reaction rates and products during the transformation of periclase (MgO) nanocubes to brucite [Mg(OH)2] nanosheets. Using vibrational spectroscopy, we found that the first minutes to hours of Mg(OH)2 growth followed first-order kinetics, with rates scaling with water loadings. Growth was tightly linked to periclase surface hydration and to the formation of a brucite precursor solid, akin to poorly stacked/dislocated nanosheets. These nanosheets were the predominant forms of Mg(OH)2 growth in the 2D-like hydration environments of sub-monolayer water films, which formed below ∼50% relative humidity (RH). From molecular simulations, we infer that reactions may have been facilitated near surface defects where sub-monolayer films preferentially accumulated. In contrast, the 3D-like hydration environment of multilayered water films promoted brucite nanoparticle formation by enhancing Mg(OH)2 nanosheet growth and stacking rates and yields. From the structural similarity of periclase and brucite to other metal (hydr)oxide minerals, this concept of contrasting nanosheet growth should even be applicable for explaining water film-driven mineralogical transformations on other related nanominerals.
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-23 , DOI: 10.1021/acs.langmuir.3c00782
With rapid industrial development, the massive generation of nitrogenous wastewater poses a serious threat to both human beings and the ecosystem. Bio-based adsorbents are considered promising adsorption materials for many applications. However, their complex preparation procedures, large energy consumption, and difficulty of microstructure control hinder their practical applications. In this study, a new corncob-derived porous adsorbent (CPA) with excellent urea adsorption capacity in wastewater was prepared by the one-step hydrothermal process. The effects of the hydrothermal process conditions on the urea adsorption capacity of the CPA were evaluated and optimized using the response surface methodology, and a kinetic analysis of the CPA was also carried out. Our findings showed that the adsorption process of urea by the adsorbent followed the Langmuir isotherm and pseudo-second-order kinetic models. The high adsorption capacity for urea was attributed to the abundant porous structure and the hydrogen bonds formed between the adsorbent and the amine group in urea, which made it more conducive to the adsorption of urea. Therefore, we believe that CPA could be a promising adsorbent for urea removal in wastewater.
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-19 , DOI: 10.1021/acs.langmuir.3c01203
Although the photocatalytic reduction of Cr(VI) to Cr(III) by traditional powder photocatalysts is a promising method, the difficulty and poor recovery of photocatalysts from water hinder their wide practical applications. Herein, we present that FeC2O4/Bi2.15WO6 (FeC2O4/BWO) composites were tightly bonded to modified polyvinylidene fluoride (PVDF) membranes by chemical grafting with the aid of polyvinyl alcohol (PVA) to form photocatalytic composite membranes (PVDF@PVA–FeC2O4/BWO). The contact angle of PVDF@PVA–FeC2O4/BWO (0.06 wt % of FeC2O4/BWO) is 48.0°, which is much lower than that of the pure PVDF membrane (80.5°). Meanwhile, the permeate flux of 61.43 g m–2 h–1 and water flux of 250.60 L m–2 h–1 were observed for PVDF@PVA–FeC2O4/BWO composite membranes. The tensile strength of composite membranes reached 48.84 MPa, which was 9.8 times higher than that of PVDF membrane. It was found that the PVDF@PVA–FeC2O4/BWO membrane exhibited excellent photocatalytic Cr(VI) reduction performance under both simulated and real sunlight irradiation. The adsorption for Cr(VI) by PVDF@PVA–FeC2O4/BWO can reach 47.6% in the dark process within 30 min, and the removal percentage of Cr(VI) could reach 100% with a rate constant k value of 0.2651 min–1 after 10 min of light exposure, indicating a synergistic effect of adsorption and photoreduction for Cr(VI) removal by the composite membrane. The PVDF@PVA–FeC2O4/BWO membrane had good stability and reusability after seven consecutive cycles. Most importantly, the influences of foreign ions on Cr(VI) reduction were investigated to mimic real sewage, which revealed that no obvious adverse effects can be found with the presence of common foreign ions in sewage. The photocatalytic membrane material developed in this study provides a new idea for treating Cr(VI)-containing wastewater and has a more significant application prospect.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | ENERGY & FUELS 能源与燃料4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
39.60 | 32 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/lpet